molecular formula C18H13N3O2S2 B2682493 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681167-68-0

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No. B2682493
CAS RN: 681167-68-0
M. Wt: 367.44
InChI Key: GGXOUIMMJRIXBU-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The methoxyphenyl group is a common component in various organic compounds and can influence the properties and reactivity of the molecule .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The methoxyphenyl group consists of a phenyl ring with a methoxy (-OCH3) substituent .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The reactivity of the methoxyphenyl group can vary depending on its position and the presence of other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antitumor Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide and its derivatives demonstrate promising antitumor properties. In a study by Ostapiuk et al. (2017), various thiazole derivatives, including compounds related to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, were synthesized and tested for antitumor activity. The results showed significant inhibition of in vitro growth of human tumor cells, indicating potential for innovative anti-cancer agent development (Ostapiuk, Frolov, & Matiychuk, 2017).

Diuretic Activity

Another application of derivatives of this compound is in diuretic activity. A study by Yar & Ansari (2009) synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which demonstrated promising diuretic activity in vivo. This suggests potential therapeutic use in conditions requiring diuresis (Yar & Ansari, 2009).

Antimicrobial Agents

Compounds related to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide have also shown significant antimicrobial properties. A study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives which exhibited potent antimicrobial activity against various bacterial and fungal strains, including some more potent than reference drugs (Bikobo et al., 2017).

Corrosion Inhibition

The derivatives of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives and investigated their effectiveness in inhibiting steel corrosion in an acidic environment. These compounds showed high efficiency and stability, suggesting potential application as corrosion inhibitors (Hu et al., 2016).

Safety and Hazards

The safety and hazards would depend on the specific compound. Proper protective measures should be taken when handling any chemical compound .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-13-5-2-11(3-6-13)15-9-24-18(20-15)21-17(22)12-4-7-14-16(8-12)25-10-19-14/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXOUIMMJRIXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

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